molecular formula C10H12O4 B3324037 5-Hydroxyconiferyl alcohol CAS No. 1782-47-4

5-Hydroxyconiferyl alcohol

Cat. No.: B3324037
CAS No.: 1782-47-4
M. Wt: 196.2 g/mol
InChI Key: NPNAJGCZQBQWQZ-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxyconiferyl alcohol can be synthesized through the hydroxylation of coniferyl alcohol. This process involves the use of enzymes such as ferulate 5-hydroxylase, which catalyzes the hydroxylation of coniferyl alcohol, coniferaldehyde, and ferulic acid to produce 5-hydroxyconiferyl moieties . The reaction conditions typically involve the presence of cofactors and optimal pH and temperature settings to ensure enzyme activity.

Industrial Production Methods: Industrial production of this compound is not widely documented. it can be inferred that large-scale production would involve biotechnological approaches, such as the overexpression of ferulate 5-hydroxylase in genetically modified plants or microorganisms .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyconiferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and coupling reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 5-hydroxyconiferaldehyde, 5-hydroxyferulic acid, and various lignin polymers .

Scientific Research Applications

5-Hydroxyconiferyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxyconiferyl alcohol involves its incorporation into lignin through enzymatic reactions. The compound undergoes dehydrogenation and quinone methide formation, which are thermodynamically favored processes. The resulting intermediates then participate in coupling reactions to form benzodioxane linkages within the lignin polymer . This process is crucial for the structural integrity and function of plant cell walls.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which allows it to form distinct benzodioxane linkages in lignin. This structural feature contributes to the diversity and complexity of lignin polymers, making it a valuable compound for studying lignin biosynthesis and its applications .

Properties

IUPAC Name

5-[(E)-3-hydroxyprop-1-enyl]-3-methoxybenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h2-3,5-6,11-13H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNAJGCZQBQWQZ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-hydroxyconiferyl alcohol and what is its significance in plant biology?

A1: this compound is a naturally occurring phenolic compound found in plants. It acts as a lignin monomer, meaning it serves as a building block for lignin, a complex polymer that provides structural support, water transport, and defense against pathogens in plants. While not as common as the three traditional monolignols (coniferyl, sinapyl, and p-coumaryl alcohols), this compound plays a crucial role in specific plant species and under particular conditions.

Q2: How does this compound differ from the traditional monolignols in terms of its incorporation into lignin?

A: Unlike coniferyl and sinapyl alcohols, which predominantly form guaiacyl (G) and syringyl (S) lignin units, respectively, this compound leads to the formation of unique benzodioxane structures within the lignin polymer [, , , , ]. This difference arises from the presence of an additional hydroxyl group in its structure, influencing its reactivity during lignin polymerization.

Q3: What are the structural implications of this compound incorporation into lignin?

A: The incorporation of this compound into lignin results in the formation of benzodioxane structures [, , ]. These structures are created when the quinone methide intermediate, formed during the radical coupling reactions of lignin biosynthesis, undergoes intramolecular cyclization with the additional hydroxyl group on the this compound unit. This unique structural feature differentiates lignins containing this compound from conventional G- and S-rich lignins.

Q4: How do benzodioxane structures impact the properties of lignin?

A: The presence of benzodioxanes can significantly influence lignin's physical and chemical properties. For instance, benzodioxane-rich lignins, formed in COMT-deficient plants, are often associated with increased degradability compared to conventional lignins [, ]. This alteration in degradability stems from changes in the frequency and distribution of inter-unit linkages within the lignin polymer.

Q5: Are there any analytical techniques specific to detecting and characterizing this compound-derived structures in lignin?

A: Several analytical techniques are employed to study this compound-derived structures in lignin. NMR spectroscopy, particularly 2D-HSQC NMR, is highly effective in identifying benzodioxane moieties [, , ]. Additionally, derivatization followed by reductive cleavage (DFRC) analysis is specifically useful for detecting and quantifying benzodioxane structures due to their stability under this degradation method [].

Q6: Beyond COMT-deficient plants, are there natural instances where this compound plays a significant role in lignin biosynthesis?

A: Yes, a homopolymer of caffeyl alcohol, a related compound to this compound, has been identified in the seed coats of various plants, including vanilla orchids and cacti []. This polymer, termed C-lignin, is deposited in high concentrations during seed development and showcases the diverse roles of non-traditional monolignols in plants.

Q7: What are the potential biotechnological applications of manipulating this compound incorporation into lignin?

A: Understanding and manipulating this compound incorporation into lignin has significant implications for biotechnological applications. For instance, engineering plants to produce lignins with increased benzodioxane content could lead to improved biomass processing for biofuel production and paper manufacturing [, ]. Conversely, controlling the incorporation of this compound might offer ways to enhance lignin's structural properties for specific applications.

Q8: What are the future directions for research on this compound and its role in lignin biosynthesis?

A: Further research is needed to fully elucidate the mechanisms regulating this compound biosynthesis and its incorporation into lignin. Investigating the specific roles of enzymes beyond COMT and F5H, as well as identifying potential regulatory factors, will be crucial [, ]. Additionally, exploring the impact of this compound on lignin structure-function relationships in different plant species and under varying environmental conditions will provide valuable insights [, ]. This knowledge can be leveraged to engineer plants with tailored lignin compositions for specific applications.

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